1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride
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Overview
Description
1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2F3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, linked to a piperidine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple cyclic amine with a similar structure but lacking the trifluoromethyl group.
Trifluperidol: An antipsychotic compound with a trifluoromethyl group but a different overall structure.
Piperazine, 1-[3-(trifluoromethyl)phenyl]-: A compound with a similar trifluoromethyl-phenyl structure but a different amine ring.
Uniqueness
1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and ability to interact with various molecular targets, making it valuable in scientific research .
Properties
Molecular Formula |
C12H17Cl2F3N2 |
---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)9-2-1-3-11(8-9)17-6-4-10(16)5-7-17;;/h1-3,8,10H,4-7,16H2;2*1H |
InChI Key |
HFRLLFZLCHHXAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC(=C2)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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